REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[NH:6][C:5]1=[O:13])([CH3:3])[CH3:2].[N+](C1C=C[C:20]([O:23]C(Cl)=O)=CC=1)([O-])=O.CCN(CC)CC.CC1C=CC(S(O)(=O)=O)=CC=1.[NH2:45][CH2:46][CH:47]1[CH2:52][CH2:51][N:50]([CH2:53][C:54]2([C:58]([OH:60])=[O:59])[CH2:57][CH2:56][CH2:55]2)[CH2:49][CH2:48]1>C(Cl)Cl>[CH:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:20]([NH:45][CH2:46][CH:47]2[CH2:52][CH2:51][N:50]([CH2:53][C:54]3([C:58]([OH:60])=[O:59])[CH2:57][CH2:56][CH2:55]3)[CH2:49][CH2:48]2)=[O:23])[C:5]1=[O:13])([CH3:3])[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
486 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(NC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
556 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
1-{[4-(aminomethyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid 4-methylbenzene sulfonate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O.NCC1CCN(CC1)CC1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring for 10 min
|
Duration
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10 min
|
Type
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STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
This mixture was washed with 0.5 N HCl aq (10 mL) and saturated NaHCO3 aq (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue, saturated NaHCO3 aq (15 mL) and heptane (15 mL) was added at room temperature
|
Type
|
STIRRING
|
Details
|
it was stirred for 6 hrs at that temperature
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
this mixture was filtered
|
Type
|
WASH
|
Details
|
The obtained solid was washed with H2O and heptane
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
crude material was obtained (1.0 g, 82%) as white solid
|
Type
|
CUSTOM
|
Details
|
This crude material (4.0 g) was purified by recrystallization from toluene (36 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCN(CC2)CC2(CCC2)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 216.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |